molecular formula C22H22N2O2 B214189 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

Katalognummer B214189
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: JBTYLSFKVSPVOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide, also known as TAK-659, is a small-molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies.

Wirkmechanismus

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide binds irreversibly to BTK and inhibits its kinase activity. BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cell malignancies. By blocking BTK activity, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide disrupts downstream signaling pathways and induces cell death in B-cell malignancies.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in vitro and in vivo. In addition, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to inhibit B-cell receptor signaling and downstream pathways, including AKT and NF-κB. 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapy agents in preclinical models of B-cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is its high potency and selectivity for BTK. 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to have minimal off-target effects and is well-tolerated in preclinical models. However, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has limited solubility in water and requires the use of organic solvents for in vitro and in vivo experiments. In addition, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has not been tested in clinical trials and its safety and efficacy in humans are unknown.

Zukünftige Richtungen

For 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide include testing its efficacy in combination with other chemotherapy agents in preclinical models of B-cell malignancies. In addition, the development of more soluble analogs of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide may improve its pharmacokinetic properties and increase its potential for clinical use. Finally, the use of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in other B-cell disorders, such as autoimmune diseases and immunodeficiencies, warrants further investigation.

Synthesemethoden

The synthesis of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2-chloro-4-methylbenzonitrile with 2-furanylmethylamine to produce 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide. This intermediate is then reacted with 4-chloroquinoline-6-carboxylic acid to yield 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide. The synthesis method has been optimized to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has potent antitumor activity in mouse models of CLL and MCL.

Eigenschaften

Produktname

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

Molekularformel

C22H22N2O2

Molekulargewicht

346.4 g/mol

IUPAC-Name

2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H22N2O2/c1-15-8-10-16(11-9-15)21-13-19(18-6-2-3-7-20(18)24-21)22(25)23-14-17-5-4-12-26-17/h2-3,6-11,13,17H,4-5,12,14H2,1H3,(H,23,25)

InChI-Schlüssel

JBTYLSFKVSPVOY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.